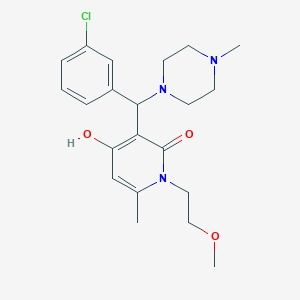
3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28ClN3O3 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClN3O3
- Molecular Weight : 313.79 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:
1. Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
Studies indicate that piperazine derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction . The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.
3. Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for managing conditions like Alzheimer's disease. The compound demonstrated IC50 values comparable to established inhibitors .
- Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. The compound exhibited strong inhibitory activity against urease, with IC50 values indicating significant potency .
Case Studies
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives:
Case Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized a series of piperazine derivatives, including the target compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the piperazine ring significantly influenced antibacterial activity, with some derivatives exhibiting enhanced potency .
Case Study 2: Cytotoxicity Assays
In another investigation, the cytotoxic effects of the compound were assessed using MTT assays across multiple cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
- Enzyme Interaction : Binding to active sites of enzymes such as AChE and urease, inhibiting their function.
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through caspase activation.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQKSIKZJBNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













